molecular formula C15H19N3O4 B13449916 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid

Cat. No.: B13449916
M. Wt: 305.33 g/mol
InChI Key: BVBFTVXDUOGTJN-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, an indazole ring, and a propanoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling with Propanoic Acid: The protected indazole derivative is then coupled with a propanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Deprotected amino derivatives.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole ring may play a role in binding to enzymes or receptors, while the Boc-protected amino group can be modified to enhance the compound’s activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid
  • 1-(Tert-butoxycarbonyl)-1H-indazol-5-yl)boronic acid

Uniqueness

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and potential biological activities. The presence of the indazole ring and the Boc-protected amino group distinguishes it from other similar compounds, making it a valuable compound for research and development.

Biological Activity

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyloxycarbonyl (Boc) protecting group, an indazole moiety, and a propanoic acid backbone. Its molecular formula is C18H23N3O6SC_{18}H_{23}N_{3}O_{6}S, with a molecular weight of 409.46 g/mol.

PropertyValue
Molecular FormulaC18H23N3O6SC_{18}H_{23}N_{3}O_{6}S
Molecular Weight409.46 g/mol
CAS Number35899-43-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit certain enzymes involved in inflammatory pathways, particularly phospholipase A2 (cPLA2α), which plays a crucial role in the release of arachidonic acid and subsequent inflammatory mediators .
  • Antimicrobial Properties : Some derivatives of indazole compounds have shown significant antibacterial activity against various strains, suggesting that this compound may also possess similar properties .

Case Studies

  • Pharmacological Evaluation : A study evaluated the pharmacological effects of various indazole derivatives, including this compound. The results demonstrated that this compound exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in macrophages .
  • Synthesis and Biological Testing : Another research focused on synthesizing the compound and assessing its biological activity. The study reported that the compound showed moderate inhibition against cPLA2α, making it a potential candidate for further development as an anti-inflammatory agent .

Biological Activity Data Table

Activity TypeObserved EffectReference
Enzyme InhibitioncPLA2α inhibition
Antibacterial ActivityModerate effectiveness
Anti-inflammatoryReduced cytokine production

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

3-(1H-indazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)17-12(13(19)20)7-9-4-5-11-10(6-9)8-16-18-11/h4-6,8,12H,7H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)

InChI Key

BVBFTVXDUOGTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NN=C2)C(=O)O

Origin of Product

United States

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